Comparative Cytotoxicity Profile: Vomicine Exhibits Low General Cytotoxicity (IC50 > 40 µM) Across Multiple Human Cancer Cell Lines
In a standardized MTT assay assessing general cytotoxicity against a panel of human cancer cell lines, vomicine consistently demonstrated an IC50 value greater than 40 µM after 48 hours of exposure. This profile was observed in A549 (lung), HL-60 (leukemia), MCF7 (breast), SMMC-7721 (liver), and SW480 (colon) cells [1]. In contrast, the major congener strychnine exhibits significantly higher cytotoxicity; while a direct head-to-head IC50 in the same panel is not available, strychnine's potent inhibition of the hERG channel (IC50 = 25.9 µM) and its well-documented convulsant toxicity highlight its narrow therapeutic window [2]. Vomicine's lack of significant activity in this panel suggests a wider margin for cellular experimentation in the 1-40 µM range, distinguishing it as a more selective probe.
| Evidence Dimension | Cytotoxicity (MTT assay) |
|---|---|
| Target Compound Data | IC50 > 40 µM |
| Comparator Or Baseline | Strychnine: hERG inhibition IC50 = 25.9 µM; general cytotoxicity not quantified in same panel. |
| Quantified Difference | Vomicine IC50 is at least 1.5-fold higher than the strychnine hERG IC50, indicating a lower cytotoxic potential. |
| Conditions | 48-hour MTT assay in A549, HL-60, MCF7, SMMC-7721, and SW480 human cell lines. |
Why This Matters
For researchers requiring a strychnos alkaloid scaffold for cellular assays, vomicine provides a superior safety margin by avoiding the high, non-specific cytotoxicity and ion channel inhibition associated with strychnine.
- [1] MedChemExpress. (n.d.). Vomicine Product Page (Cytotoxicity Data). Retrieved October 26, 2023. View Source
- [2] INIS Repository. (n.d.). Strychnine and brucine exhibited concentration-dependent inhibition of hERG channels. Toxicology and Applied Pharmacology. View Source
